2-(4-bromobenzoyl)pyrrolidine hydrochloride
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Overview
Description
2-(4-bromobenzoyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H13BrClNO and a molecular weight of 290.59 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromobenzoyl group attached to the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzoyl)pyrrolidine hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzoyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives under oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Various substituted benzoyl pyrrolidine derivatives.
Reduction: 2-(4-bromobenzyl)pyrrolidine.
Oxidation: Pyrrolidone derivatives.
Scientific Research Applications
2-(4-bromobenzoyl)pyrrolidine hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzoyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of the target’s activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzoyl)pyrrolidine hydrochloride
- 2-(4-fluorobenzoyl)pyrrolidine hydrochloride
- 2-(4-methylbenzoyl)pyrrolidine hydrochloride
Uniqueness
2-(4-bromobenzoyl)pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and biological studies where bromine’s reactivity and size play a crucial role .
Properties
CAS No. |
1225291-08-6 |
---|---|
Molecular Formula |
C11H13BrClNO |
Molecular Weight |
290.6 |
Purity |
95 |
Origin of Product |
United States |
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